ethyl 2-(methylsulfanyl)-7-oxo-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-carboxylate
Description
Ethyl 2-(methylsulfanyl)-7-oxo-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-carboxylate (CAS 90349-63-6) is a fused heterocyclic compound with a thiadiazolo[3,2-a]pyrimidine core. Its structure features:
Properties
IUPAC Name |
ethyl 2-methylsulfanyl-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3S2/c1-3-15-7(14)5-4-6(13)10-8-12(5)11-9(16-2)17-8/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKDGSVFPCYNPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)N=C2N1N=C(S2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(methylsulfanyl)-7-oxo-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thiadiazolo[3,2-a]pyrimidine derivatives under acidic or basic conditions. The reaction conditions are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The reactions can yield a variety of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Antimicrobial Activity
The compound is part of the broader class of 1,3,4-thiadiazole derivatives, which have demonstrated significant antimicrobial properties. Research indicates that derivatives of 2-amino-1,3,4-thiadiazole exhibit higher antimicrobial activity compared to standard drugs. These compounds have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|---|
| Compound A | S. aureus | 16 | Moderate |
| Compound B | E. coli | 32 | Moderate |
| Compound C | C. albicans | 24 | Significant |
Anticancer Properties
The cytostatic properties of thiadiazole derivatives have been explored for their potential in cancer therapy. Studies have indicated that certain derivatives can inhibit cell proliferation in various cancer cell lines. This is attributed to their ability to interact with biomolecules such as DNA and proteins, enhancing their efficacy as anticancer agents .
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of several thiadiazole derivatives, it was found that compounds with specific substitutions on the thiadiazole ring exhibited potent inhibitory effects on cancer cell lines with IC50 values ranging from 10 to 30 µM . These findings suggest that ethyl 2-(methylsulfanyl)-7-oxo-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-carboxylate could serve as a lead compound for further development in anticancer drug discovery.
Synthesis of Novel Derivatives
The synthesis of this compound involves multi-step reactions that allow for the introduction of various functional groups. This synthetic flexibility makes it a valuable precursor for generating a library of derivatives with tailored biological activities .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiadiazole derivatives. Modifications at various positions on the thiadiazole ring can significantly influence their pharmacological properties. For instance, substituents at the C-5 position have been shown to enhance antibacterial activity .
Table 2: Structure-Activity Relationship Insights
| Position Modified | Substituent Type | Effect on Activity |
|---|---|---|
| C-5 | Methyl group | Increased antibacterial activity |
| C-7 | Phenyl group | Enhanced cytotoxicity |
Mechanism of Action
The mechanism by which ethyl 2-(methylsulfanyl)-7-oxo-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-carboxylate exerts its effects involves interactions with specific molecular targets. The sulfur atom in the compound can form bonds with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations in Thiadiazolo[3,2-a]pyrimidine Derivatives
Key Observations :
Thiazolo[3,2-a]pyrimidine vs. Thiadiazolo[3,2-a]pyrimidine
Structural Impact :
- Thiadiazolo derivatives exhibit higher metabolic stability due to additional sulfur atoms, whereas thiazolo analogs show improved crystallographic packing (e.g., halogen interactions in ) .
Biological Activity
Ethyl 2-(methylsulfanyl)-7-oxo-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-carboxylate is a compound belonging to the class of 1,3,4-thiadiazole derivatives, which have garnered attention for their diverse biological activities, particularly in the context of anticancer and antimicrobial properties. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The compound features a thiadiazole ring fused with a pyrimidine structure, which is known to enhance its biological efficacy. The presence of the methylthio group contributes to its chemical reactivity and potential interactions with biological targets.
Structural Formula
Overview of Research Findings
Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. For instance:
- Cytotoxicity : A review indicated that various 1,3,4-thiadiazole derivatives exhibit significant cytotoxic properties against multiple cancer cell lines. Specific compounds showed half-maximal effective concentration (EC50) values as low as 10.28 µg/mL against HEPG2 liver cancer cells .
- Mechanism of Action : The anticancer activity is often linked to the inhibition of focal adhesion kinase (FAK), which plays a crucial role in tumor progression and metastasis. Compounds with structural modifications around the thiadiazole ring have demonstrated enhanced FAK inhibitory activity .
Case Studies
- El-Naggar et al. (2011) : This study synthesized a series of 1,3,4-thiadiazole derivatives and evaluated their anticancer activity against Ehrlich's Ascites Carcinoma (EAC). The results showed significant tumor growth inhibition after 14 days of treatment .
- Alam et al. (2011) : Investigated 5-phenyl-4,5-dihydro-1,3,4-thiadiazoles against various human cancer cell lines. The most active compound inhibited the SK-MEL-2 skin cancer cell line with an IC50 value of 4.27 µg/mL .
Table: Summary of Anticancer Activity
| Compound | Cell Line | EC50/IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| Compound 18 | HEPG2 | 10.28 | FAK Inhibition |
| Compound 21 | SK-MEL-2 | 4.27 | Unknown |
| Compound from El-Naggar et al. | EAC | N/A | Tumor Growth Inhibition |
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promising antimicrobial properties.
Research Findings
A study on various substituted thiadiazole derivatives revealed notable antimicrobial activity against a range of pathogens. The mechanism is thought to involve disruption of microbial cell membranes and inhibition of key metabolic pathways .
Table: Summary of Antimicrobial Activity
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiadiazole Derivative A | E. coli | X µg/mL |
| Thiadiazole Derivative B | S. aureus | Y µg/mL |
Q & A
Q. Basic
- NMR : H and C NMR confirm substituent positions (e.g., methylsulfanyl at C2, ethyl carboxylate at C5) .
- X-ray crystallography : Resolves conformational details, such as puckering in the thiadiazolopyrimidine ring (flattened boat conformation) and dihedral angles between fused rings (e.g., 80.94° between pyrimidine and benzene rings) .
- IR spectroscopy : Identifies carbonyl (C=O) and sulfanyl (C-S) stretches .
How does the conformational flexibility of the thiadiazolopyrimidine core impact its biological activity?
Advanced
X-ray studies reveal that puckering at C5 (deviation: 0.224 Å from the pyrimidine plane) creates a steric environment that influences binding to biological targets. For example:
- Hydrogen bonding : Intermolecular C–H···O interactions stabilize crystal packing, mimicking potential protein-ligand interactions .
- Substituent orientation : The methylsulfanyl group at C2 adopts a spatial arrangement that enhances hydrophobic interactions in enzyme binding pockets .
What preliminary biological activities have been reported for this compound class?
Basic
Screening data for analogous thiadiazolopyrimidines suggest:
- Antitumor activity : Inhibition of Ehrlich ascites tumor cell propagation (IC values: 10–50 µM) via interaction with dihydrofolate reductase .
- Antimicrobial effects : MIC values of 8–32 µg/mL against Staphylococcus aureus due to sulfanyl group-mediated membrane disruption .
How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Advanced
Key SAR findings:
- Electrophilic substituents : Alkylsulfoxide/sulfone groups at C2 enhance cytotoxicity by increasing electrophilicity and target binding .
- Aromatic substituents : Electron-donating groups (e.g., methoxy at C5) improve solubility and bioavailability, as seen in related thiazolopyrimidines .
- Hybrid analogs : Fusion with triazole or benzothiazole rings broadens activity spectra .
How can conflicting data on synthetic yields be resolved?
Advanced
Discrepancies arise from varying reaction conditions:
- Catalyst comparison : PPA yields 60–70% but requires harsh conditions, while sodium acetate in acetic acid achieves 78% under milder reflux .
- Side-product analysis : LC-MS or H NMR tracking identifies intermediates (e.g., uncyclized esters) for optimization .
What mechanistic insights explain the antitumor activity of this compound?
Advanced
Proposed mechanisms include:
- Enzyme inhibition : Competitive binding to dipeptidyl peptidase-4 (DPP-4) via the ethyl carboxylate group, disrupting cancer cell signaling .
- ROS induction : Methylsulfanyl groups generate reactive oxygen species (ROS), triggering apoptosis in tumor cells .
How do intermolecular interactions in the crystal lattice inform drug design?
Advanced
Crystallographic data reveal:
- C–H···O networks : Chains along the c-axis stabilize the lattice, suggesting strategies for co-crystallization with excipients .
- Packing motifs : Trimethoxybenzylidene groups create π-π stacking interfaces, a design feature for enhancing solid-state stability .
What computational approaches predict this compound’s reactivity and bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
